molecular formula C16H23Cl2N3O2S B12516005 4-Methyl-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinoline dihydrochloride

4-Methyl-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinoline dihydrochloride

Cat. No.: B12516005
M. Wt: 392.3 g/mol
InChI Key: BFOPDSJOLUQULZ-UHFFFAOYSA-N
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Description

4-Methyl-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinoline dihydrochloride is a complex organic compound with a molecular formula of C16H23Cl2N3O2S. This compound is known for its unique structural features, which include an isoquinoline core and a diazepane ring. It is often used in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinoline dihydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Diazepane Ring: The diazepane ring is introduced through a cyclization reaction involving a suitable diamine and a sulfonyl chloride derivative.

    Final Assembly: The final step involves coupling the isoquinoline core with the diazepane ring under specific reaction conditions, such as using a base and a solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinoline dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted isoquinoline derivatives with new functional groups.

Scientific Research Applications

4-Methyl-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinoline dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinoline dihydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinoline: A closely related compound with similar structural features.

    Diazepam: A well-known benzodiazepine with a diazepane ring, used for its anxiolytic and sedative properties.

Uniqueness

4-Methyl-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinoline dihydrochloride is unique due to its combination of an isoquinoline core and a diazepane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-methyl-5-[(2-methyl-1,4-diazepan-1-yl)sulfonyl]isoquinoline;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S.2ClH/c1-12-9-18-11-14-5-3-6-15(16(12)14)22(20,21)19-8-4-7-17-10-13(19)2;;/h3,5-6,9,11,13,17H,4,7-8,10H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOPDSJOLUQULZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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